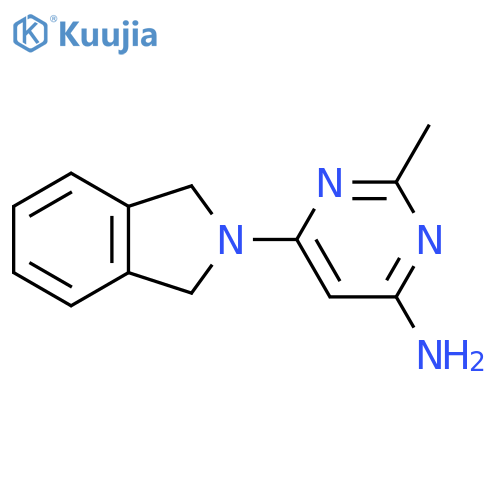

Cas no 1540990-96-2 (6-(isoindolin-2-yl)-2-methylpyrimidin-4-amine)

1540990-96-2 structure

商品名:6-(isoindolin-2-yl)-2-methylpyrimidin-4-amine

CAS番号:1540990-96-2

MF:C13H14N4

メガワット:226.27706193924

CID:5577628

6-(isoindolin-2-yl)-2-methylpyrimidin-4-amine 化学的及び物理的性質

名前と識別子

-

- 4-Pyrimidinamine, 6-(1,3-dihydro-2H-isoindol-2-yl)-2-methyl-

- 6-(isoindolin-2-yl)-2-methylpyrimidin-4-amine

-

- インチ: 1S/C13H14N4/c1-9-15-12(14)6-13(16-9)17-7-10-4-2-3-5-11(10)8-17/h2-6H,7-8H2,1H3,(H2,14,15,16)

- InChIKey: LPKQZCJOOCOKTC-UHFFFAOYSA-N

- ほほえんだ: C1(C)=NC(N2CC3=C(C2)C=CC=C3)=CC(N)=N1

じっけんとくせい

- 密度みつど: 1.265±0.06 g/cm3(Predicted)

- ふってん: 451.8±45.0 °C(Predicted)

- 酸性度係数(pKa): 6.21±0.10(Predicted)

6-(isoindolin-2-yl)-2-methylpyrimidin-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1967-4897-5g |

6-(isoindolin-2-yl)-2-methylpyrimidin-4-amine |

1540990-96-2 | 95%+ | 5g |

$1909.0 | 2023-09-06 | |

| Life Chemicals | F1967-4897-1g |

6-(isoindolin-2-yl)-2-methylpyrimidin-4-amine |

1540990-96-2 | 95%+ | 1g |

$580.0 | 2023-09-06 | |

| Life Chemicals | F1967-4897-2.5g |

6-(isoindolin-2-yl)-2-methylpyrimidin-4-amine |

1540990-96-2 | 95%+ | 2.5g |

$1267.0 | 2023-09-06 | |

| TRC | I273756-1g |

6-(isoindolin-2-yl)-2-methylpyrimidin-4-amine |

1540990-96-2 | 1g |

$ 570.00 | 2022-06-04 | ||

| Life Chemicals | F1967-4897-0.25g |

6-(isoindolin-2-yl)-2-methylpyrimidin-4-amine |

1540990-96-2 | 95%+ | 0.25g |

$523.0 | 2023-09-06 | |

| Life Chemicals | F1967-4897-10g |

6-(isoindolin-2-yl)-2-methylpyrimidin-4-amine |

1540990-96-2 | 95%+ | 10g |

$2675.0 | 2023-09-06 | |

| TRC | I273756-100mg |

6-(isoindolin-2-yl)-2-methylpyrimidin-4-amine |

1540990-96-2 | 100mg |

$ 95.00 | 2022-06-04 | ||

| Life Chemicals | F1967-4897-0.5g |

6-(isoindolin-2-yl)-2-methylpyrimidin-4-amine |

1540990-96-2 | 95%+ | 0.5g |

$551.0 | 2023-09-06 | |

| TRC | I273756-500mg |

6-(isoindolin-2-yl)-2-methylpyrimidin-4-amine |

1540990-96-2 | 500mg |

$ 365.00 | 2022-06-04 |

6-(isoindolin-2-yl)-2-methylpyrimidin-4-amine 関連文献

-

Kenneth Ruud Phys. Chem. Chem. Phys., 2003,5, 5015-5020

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

1540990-96-2 (6-(isoindolin-2-yl)-2-methylpyrimidin-4-amine) 関連製品

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬